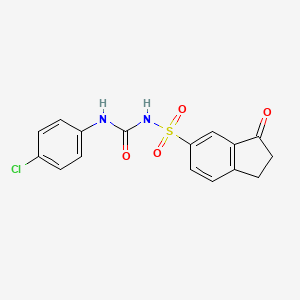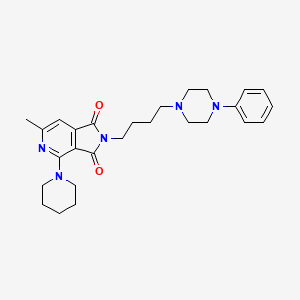
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo-pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the piperazinyl and piperidinyl groups through nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to attach the phenyl and butyl groups to the core structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring, which is common in many pharmaceuticals.
Piperidine derivatives: Compounds containing the piperidine ring, also common in medicinal chemistry.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and therapeutic potential.
Properties
CAS No. |
160244-09-7 |
|---|---|
Molecular Formula |
C27H35N5O2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
6-methyl-2-[4-(4-phenylpiperazin-1-yl)butyl]-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C27H35N5O2/c1-21-20-23-24(25(28-21)31-13-6-3-7-14-31)27(34)32(26(23)33)15-9-8-12-29-16-18-30(19-17-29)22-10-4-2-5-11-22/h2,4-5,10-11,20H,3,6-9,12-19H2,1H3 |
InChI Key |
JNSQRDDJONVZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CCCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



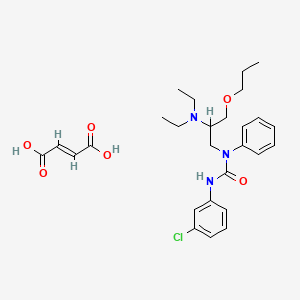
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
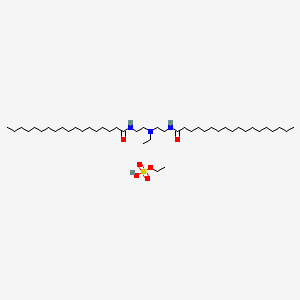


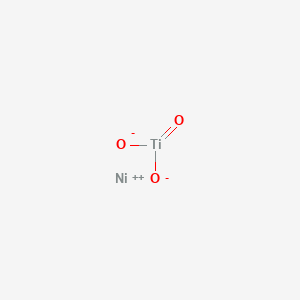
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
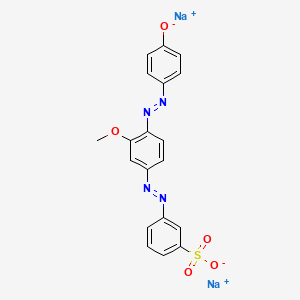
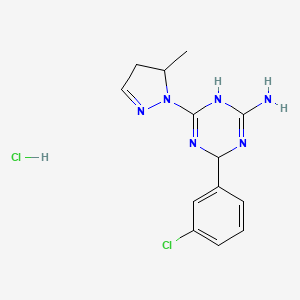
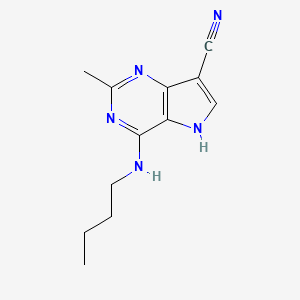
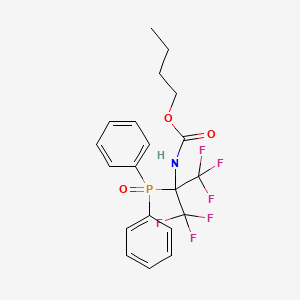
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
